![molecular formula C12H10Cl2N2O3 B1530252 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183417-92-6](/img/structure/B1530252.png)

4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

Overview

Description

“4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to those of related compounds, such as "4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid"2.

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis3. Protodeboronation of alkyl boronic esters is a common step in the synthesis of such compounds3. However, the specific synthesis process for “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” is not detailed in the available sources.

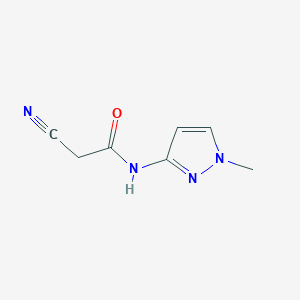

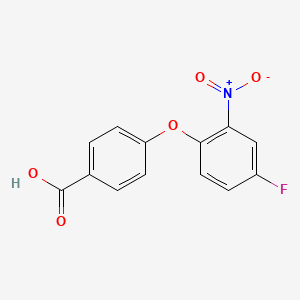

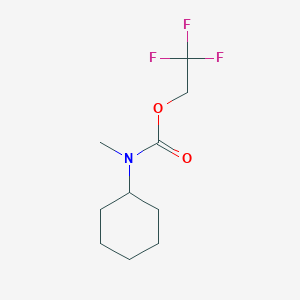

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” can be inferred from its molecular formula1. However, the specific molecular structure is not provided in the available sources.

Chemical Reactions Analysis

The chemical reactions involving “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” are not detailed in the available sources. However, similar compounds often undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations3.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight1. However, the specific physical and chemical properties of “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” are not provided in the available sources.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, which involved the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives, including 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. These compounds were found to be potent urease inhibitors, highlighting their potential therapeutic applications in drug design. The structural confirmation was achieved through spectral and elemental analysis, and the compounds exhibited mild cytotoxicity, suggesting their safety as therapeutic agents (Nazir et al., 2018).

Antioxidant Properties

Another study by Shakir et al. (2014) synthesized new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. The compounds exhibited significant free-radical scavenging ability, indicating their potential as antioxidants. The characterization was based on IR, 1H-NMR, 13C-NMR, and HRMS data, and the antioxidant properties were assessed using DPPH and FRAP assays (Shakir et al., 2014).

Optical and Structural Properties

Yan et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives containing an imidazole unit and characterized their optical and structural properties. The study involved crystal structure determination and analysis of UV-visible absorption coefficient, fluorescence emission wavelength, and quantum yield. These properties were measured in dichloromethane and solid state, providing insights into the compounds' optical behavior (Yan et al., 2010).

Pi-Extended Molecular Wires

Wang et al. (2006) focused on the synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These molecular wires were analyzed for their redox, structural, and optoelectronic properties, highlighting the electron-withdrawing effect of OXD units and their implications for nonlinear optical materials. The study provides a foundation for further exploration of such compounds in electronic and photonic applications (Wang et al., 2006).

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. For example, “4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” has been classified with hazard statements H315-H335-H319-H302, indicating that it can cause skin irritation, respiratory irritation, serious eye irritation, and may be harmful if swallowed2. However, the specific safety and hazards of “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” are not detailed in the available sources.

Future Directions

The future directions for research on “4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” are not specified in the available sources. However, given the importance of similar compounds in organic synthesis3, it’s likely that future research could focus on developing new synthesis methods, exploring its potential applications, and investigating its safety and environmental impact.

properties

IUPAC Name |

4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3/c13-7-4-5-8(9(14)6-7)12-16-15-10(19-12)2-1-3-11(17)18/h4-6H,1-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPZCFXCIXMZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)